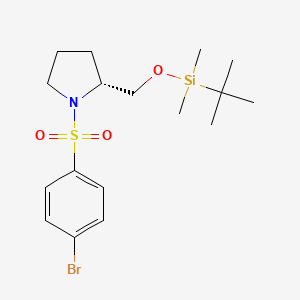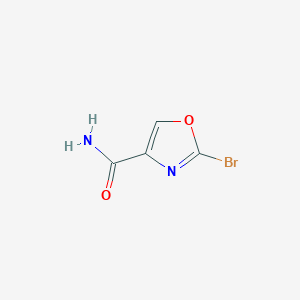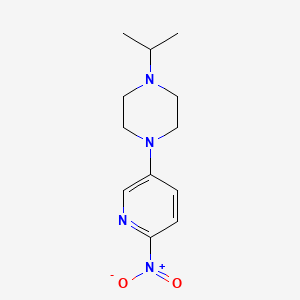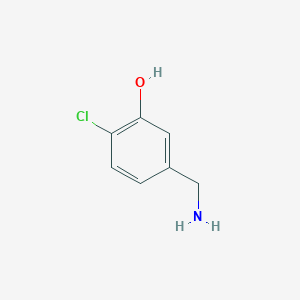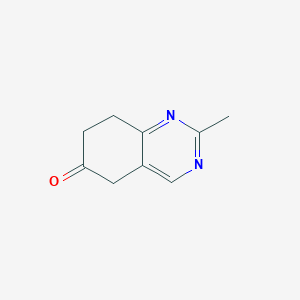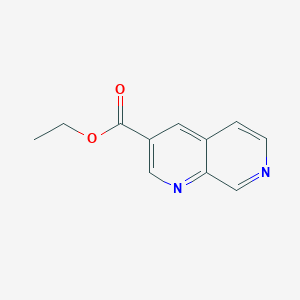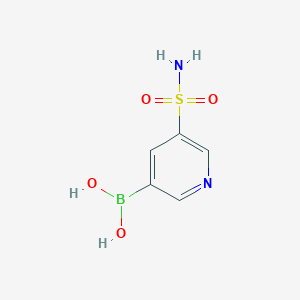
Cupric tartrate hydrate
Vue d'ensemble
Description
Cupric tartrate hydrate, also known as Tartaric acid cupric salt, is a green to blue odorless powder . It is insoluble in water . The primary hazard is the threat to the environment . It is noncombustible and used for electroplating metals .
Synthesis Analysis
The conversion of cupric tartrate to Cu nanocrystals is a two-step process, including dehydration and decomposition steps . An efficient but simple decomposition method has been proposed, which is expected to open a new way to prepare highly pure Cu nanocrystals .Molecular Structure Analysis
The molecular formula of this compound is[-CH(OH)CO2]2Cu·xH2O . The molecular weight is 211.62 (anhydrous basis) . The InChI is 1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;1H2/q;+2;/p-2/t1-,2-;;/m1../s1 . Chemical Reactions Analysis
Cupric tartrate, being an acidic salt, is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .Physical and Chemical Properties Analysis
This compound appears as a green to blue odorless powder . It is insoluble in water . The primary hazard is the threat to the environment . It is noncombustible .Applications De Recherche Scientifique
Synthesis of High-Purity Cu Nanocrystals
Cupric tartrate hydrate serves as a precursor in the synthesis of high-purity copper (Cu) nanocrystals, which are extensively used in microelectronics, sensors, and catalysis. The decomposition of this compound, under specific conditions, facilitates the formation of Cu nanocrystals. This process is pivotal for achieving nanocrystals with precise structural and particle size specifications, which are crucial for their catalytic behavior. The study by Jian et al. (2014) details the decomposition kinetics of Cupric tartrate and its role in the controllable synthesis of Cu nanocrystals with high purity through chemical vapor deposition techniques (Jian et al., 2014).
Electrochemical Deposition of CuO Thin Films
Another significant application of this compound is in the electrochemical deposition of copper oxide (CuO) thin films from aqueous solutions, as described by Poizot et al. (2003). Utilizing Cupric tartrate as a complexing agent in an alkaline medium allows for the anodic deposition of CuO thin films at relatively low temperatures (25-30°C). This method highlights the material's utility in creating oriented CuO films, which are essential in various technological applications, including semiconductors and photocatalysis (Poizot et al., 2003).
Thermochemical Energy Storage
This compound's decomposition products, particularly in relation to copper salts, find applications in thermochemical energy storage. Al-Abbasi et al. (2017) explored the potential use of salt hydrates, including Cupric sulfate, for thermal energy storage. These materials release water vapor upon heating, which can be utilized for energy storage and later exploited in various applications such as residential heating. This research underscores the broader scope of this compound's utility in sustainable energy solutions (Al-Abbasi et al., 2017).
Antioxidant Capacity Measurement
Furthermore, this compound plays a role in analytical chemistry, particularly in measuring the antioxidant capacity of various substances. The CUPRAC (Cupric Reducing Antioxidant Capacity) method, which assesses the antioxidant potency based on the cupric ion reducing capability, is a notable example. This method, discussed in the literature by Apak et al. (2004), provides a framework for evaluating the total antioxidant capacity of dietary polyphenols, vitamins C and E, highlighting the chemical's relevance in food science and nutritional research (Apak et al., 2004).
Safety and Hazards
Orientations Futures
Copper tartrate has been reported as a high-capacity anode material for lithium-ion batteries, providing a specific capacity of 744 mA h g −1 when cycled at 50 mA g −1 . This serves to increase and stabilize the electrode performance, as well as to make use of a cheaper feedstock (tartaric acid), and reduce some of the “dead mass” of the copper current collector .
Mécanisme D'action
Target of Action
Cupric tartrate hydrate, also known as tartaric acid cupric salt, is a copper-containing compound . Copper is an essential trace element that plays a vital role in various biological processes. It acts as a catalyst in redox reactions and is a critical component of several enzymes .
Mode of Action
This compound can react as an acid to neutralize bases . This reaction generates heat, but less or far less than is generated by the neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .
Biochemical Pathways
Copper, a component of the compound, is known to catalyze reactions that result in the production of hydroxyl radicals through the fenton and haber-weiss reactions . These highly reactive oxygen intermediates lead to lipid peroxidation and oxidation of proteins .
Pharmacokinetics
It’s known that copper, a component of the compound, is absorbed in the stomach and first part of the small intestine .
Result of Action
Copper, a component of the compound, is known to oxidize sulfhydryl groups, such as cysteine, in proteins or the cellular redox buffer glutathione .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility in water allows it to react with bases in aqueous environments . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 .
Propriétés
IUPAC Name |
copper;(2R,3R)-2,3-dihydroxybutanedioate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2/t1-,2-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUZTCHAIPUZJB-OLXYHTOASA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CuO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746608 | |
| Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946843-80-7 | |
| Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


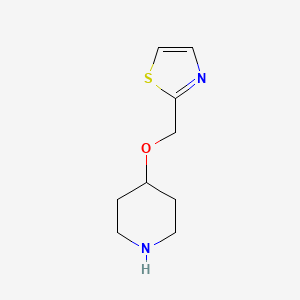
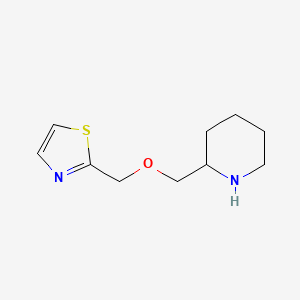
![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6594166.png)
